molecular formula C22H33N3O4S B2999122 N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1090977-72-2

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2999122
CAS No.: 1090977-72-2
M. Wt: 435.58
InChI Key: SIFDDLYQPFMJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C22H33N3O4S and its molecular weight is 435.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c26-21(9-13-24-30(27,28)18-10-20-7-3-1-4-8-20)23-19-22(11-5-2-6-12-22)25-14-16-29-17-15-25/h1,3-4,7-8,10,18,24H,2,5-6,9,11-17,19H2,(H,23,26)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFDDLYQPFMJDP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H30N2O3S
  • Molecular Weight : 366.54 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate pathways related to:

  • Indoleamine 2,3-dioxygenase (IDO) : A key enzyme in tryptophan metabolism, which has implications in immune response and cancer biology.
  • Cellular signaling pathways : By influencing receptor activity, the compound may alter downstream signaling cascades that affect cell proliferation and apoptosis.

Biological Activity Data

Activity Type Observation Reference
Antitumor ActivityIn vitro studies show inhibition of cancer cell proliferation.
Anti-inflammatoryReduces cytokine production in macrophages.
AntioxidantScavenges free radicals, demonstrating protective effects on cellular components.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of the compound on various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects :
    • Research demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages.
  • Neuroprotective Properties :
    • In a model of oxidative stress-induced neuronal damage, the compound exhibited neuroprotective effects by reducing apoptosis markers and enhancing cell survival rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.